molecular formula C13H25N3O2 B13237367 tert-butyl N-(1-carbamimidoyl-4-methylcyclohexyl)carbamate

tert-butyl N-(1-carbamimidoyl-4-methylcyclohexyl)carbamate

Cat. No.: B13237367
M. Wt: 255.36 g/mol
InChI Key: ZSHOLEOKCQDZKN-UHFFFAOYSA-N
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Description

tert-butyl N-(1-carbamimidoyl-4-methylcyclohexyl)carbamate is a carbamate derivative featuring a cyclohexane ring substituted with a methyl group at position 4 and a carbamimidoyl group (-NH-C(=NH)-NH₂) at position 1. The tert-butyl carbamate moiety (-OC(=O)N(t-Bu)) serves as a protective group for amines, enhancing stability during synthetic processes.

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

tert-butyl N-(1-carbamimidoyl-4-methylcyclohexyl)carbamate

InChI

InChI=1S/C13H25N3O2/c1-9-5-7-13(8-6-9,10(14)15)16-11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H3,14,15)(H,16,17)

InChI Key

ZSHOLEOKCQDZKN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C(=N)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1-carbamimidoyl-4-methylcyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Pd, NaBH4, LiAlH4

    Substitution: NaN3, LiAlH4, RLi

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl N-(1-carbamimidoyl-4-methylcyclohexyl)carbamate with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Functional Groups Notable Properties
This compound (Target) C₁₃H₂₄N₄O₂ (est.) ~268.36 (est.) 4-methyl, 1-carbamimidoyl cyclohexane Carbamate, Carbamimidoyl High polarity, potential H-bonding
tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 4-chlorophenethyl Carbamate, Chloroarene Low hazard, stable under recommended conditions
tert-butyl N-methyl-N-(4-(methanesulfonyloxy)cyclohexyl)carbamate C₁₃H₂₅NO₅S 307.41 4-methanesulfonyloxy, N-methyl Carbamate, Sulfonate ester Reactive sulfonate group, potential leaving group
tert-butyl N-methyl-N-(4-aminocyclohexyl)carbamate C₁₂H₂₄N₂O₂ 228.33 4-amino, N-methyl Carbamate, Amine Basic amine, potential for protonation

Key Differences and Implications

Substituent Effects on Reactivity :

  • The carbamimidoyl group in the target compound introduces strong hydrogen-bonding capability and basicity, distinguishing it from the chloroarene (), sulfonate ester (), and amine () substituents. This group may enhance interactions with biological targets (e.g., enzymes) but could also increase susceptibility to hydrolysis under acidic/basic conditions compared to the more stable chloroarene derivative .
  • The methanesulfonyloxy group in ’s compound acts as a leaving group, making it reactive in nucleophilic substitution reactions—a property absent in the target compound .

Physicochemical Properties: The amine in ’s compound confers basicity (pKa ~10–11), enabling protonation at physiological pH, whereas the carbamimidoyl group (pKa ~12–13) in the target compound is more basic and polar, likely reducing membrane permeability .

Stability and Hazard Profile: The target compound’s carbamimidoyl group may render it less stable under oxidative conditions compared to the sulfonate ester () or chloroarene () derivatives.

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